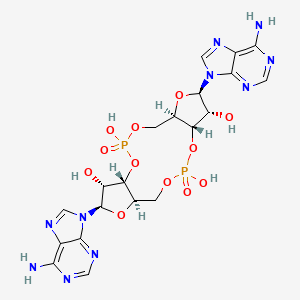

c-di-AMP

Descripción

Propiedades

IUPAC Name |

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXMFTWFFKBFIN-XPWFQUROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317771 | |

| Record name | Cyclic-di-AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54447-84-6 | |

| Record name | Cyclic-di-AMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54447-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic-di-AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic-di-AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIC-DI-AMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the c-di-AMP Signaling Pathway in Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in many Gram-positive bacteria, playing a pivotal role in a wide array of cellular processes. Its essentiality for the viability of numerous pathogenic species has spotlighted the this compound signaling pathway as a promising target for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the core components of this pathway, quantitative data for key interactions, detailed experimental protocols for its study, and visualizations of the intricate signaling cascades.

Core Components of the this compound Signaling Pathway

The cellular concentration of this compound is meticulously regulated by the coordinated action of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[1][2][3] The synthesized this compound then binds to a variety of effector molecules, including proteins and riboswitches, to elicit downstream physiological responses.[4]

Synthesis of this compound: Diadenylate Cyclases (DACs)

This compound is synthesized from two molecules of ATP by diadenylate cyclases.[2][3] In Gram-positive bacteria, three major classes of DACs have been identified:

-

DisA: These enzymes possess a DNA-binding domain and are involved in sensing DNA integrity.[2][3]

-

CdaA (or DacA): This is the most prevalent DAC in Gram-positive bacteria and is often essential for growth.[3] It is typically a membrane-anchored protein.

-

CdaS: This DAC is primarily found in spore-forming bacteria and is involved in sporulation.[5]

Degradation of this compound: Phosphodiesterases (PDEs)

The hydrolysis of this compound is carried out by phosphodiesterases, which break it down into linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP.[1][3] The main classes of this compound-specific PDEs in Gram-positive bacteria are:

-

GdpP: These are membrane-bound enzymes containing a DHH-DHHA1 domain responsible for phosphodiesterase activity.[3]

-

Pde2/DhhP: These are cytoplasmic proteins that also contain a DHH-DHHA1 domain.

-

PgpH: This class of PDEs possesses an HD domain for catalysis.[3]

This compound Effectors: Receptors and Riboswitches

This compound exerts its regulatory functions by binding to a diverse range of effector molecules:

-

Protein Receptors: These include proteins involved in potassium transport (KtrA, CpaA, KdpD), cell wall synthesis, and other metabolic processes.[6][7][8] PII-like signal transduction proteins such as PstA and DarA are also key this compound receptors.[9]

-

Riboswitches: this compound can directly bind to RNA riboswitches to regulate the expression of genes, often those involved in ion transport.[4]

Quantitative Data in this compound Signaling

Understanding the quantitative aspects of the this compound signaling pathway is crucial for developing targeted therapeutics. The following tables summarize key quantitative data from studies on Gram-positive bacteria.

Table 1: Intracellular Concentrations of this compound

| Bacterial Species | Condition | This compound Concentration (µM) | Reference(s) |

| Staphylococcus aureus | Exponential Phase | 2 - 8 | [10][11] |

| Staphylococcus aureus | gdpP mutant | ~50 | [10] |

| Bacillus subtilis | Vegetative Growth | 1.7 | [11] |

| Listeria monocytogenes | Broth Culture | ~53 nM (secreted) | [12] |

Table 2: Binding Affinities (Kd) of this compound for Effector Proteins

| Bacterial Species | Effector Protein | Binding Affinity (Kd) | Reference(s) |

| Staphylococcus aureus | KtrA | 64.4 ± 3.4 nM | [7] |

| Staphylococcus aureus | KdpD (USP domain) | 2 ± 0.18 µM | [13] |

| Bacillus subtilis | DarB | 27.0 ± 1.98 nM | [14] |

| Bacillus subtilis | KhtT | ~40 µM (pH 7.5) | [4] |

| Bacillus subtilis | KtrA | ~3 µM | [15] |

| Bacillus subtilis | KtrC | ~0.03 µM | [15] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core this compound signaling pathway and its role in regulating potassium homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Quantification of Intracellular this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from bacterial cells using liquid chromatography-tandem mass spectrometry.

Materials:

-

Bacterial culture

-

Ice-cold PBS

-

Extraction buffer (e.g., acetonitrile/methanol/water)

-

Internal standard (e.g., 13C,15N-labeled this compound)

-

Liquid nitrogen

-

Centrifuge

-

Lyophilizer or SpeedVac

-

LC-MS/MS system

Procedure:

-

Cell Harvesting: Grow bacterial cells to the desired optical density. Harvest a defined volume of culture by centrifugation at 4°C.

-

Washing: Wash the cell pellet with ice-cold PBS to remove media components.

-

Quenching and Lysis: Rapidly quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen. Lyse the cells by methods such as bead beating or sonication in the presence of extraction buffer.[16]

-

Extraction: Incubate the lysate on ice to allow for complete extraction of nucleotides. Centrifuge to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the nucleotides.

-

Drying: Dry the supernatant using a SpeedVac or lyophilizer.

-

Resuspension and Analysis: Resuspend the dried extract in a suitable buffer for LC-MS/MS analysis. Spike the sample with a known concentration of the internal standard for accurate quantification.

-

LC-MS/MS Analysis: Separate the nucleotides by reverse-phase liquid chromatography and detect this compound and the internal standard by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Diadenylate Cyclase (DAC) Activity Assay

This protocol outlines an in vitro assay to measure the activity of DAC enzymes using radiolabeled ATP.

Materials:

-

Purified DAC enzyme

-

Reaction buffer (e.g., Tris-HCl, MgCl2)

-

ATP

-

[α-32P]ATP

-

EDTA

-

Thin-layer chromatography (TLC) plate (e.g., PEI cellulose)

-

TLC running buffer

-

Phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a defined concentration of the purified DAC enzyme, and ATP.

-

Initiate Reaction: Start the reaction by adding a small amount of [α-32P]ATP.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop Reaction: Terminate the reaction by adding EDTA to chelate the Mg2+ ions.[1]

-

TLC Separation: Spot a small volume of the reaction mixture onto a TLC plate. Develop the chromatogram using an appropriate running buffer to separate [α-32P]ATP from the product, [α-32P]this compound.

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the radioactive spots corresponding to ATP and this compound. The enzyme activity can be calculated based on the percentage of ATP converted to this compound.

Phosphodiesterase (PDE) Activity Assay

This protocol describes an in vitro assay to measure the activity of PDE enzymes using HPLC.

Materials:

-

Purified PDE enzyme

-

Reaction buffer (e.g., Tris-HCl, MnCl2)

-

This compound

-

HPLC system with a C18 reverse-phase column

-

Mobile phase buffers

Procedure:

-

Reaction Setup: Combine the reaction buffer, a defined concentration of the purified PDE enzyme, and a known concentration of this compound in a microcentrifuge tube.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for various time points.

-

Stop Reaction: Terminate the reaction at each time point by heat inactivation (e.g., boiling for 5-10 minutes).

-

Sample Preparation: Centrifuge the heat-inactivated samples to pellet the denatured protein. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto an HPLC system. Separate the substrate (this compound) from the product (pApA or AMP) using a C18 column and a suitable gradient of mobile phase buffers.

-

Quantification: Monitor the elution of nucleotides by UV absorbance (e.g., at 254 nm). Calculate the enzyme activity by quantifying the decrease in the this compound peak area and the corresponding increase in the product peak area over time.

Identification of this compound Binding Proteins by Pull-Down Assay

This protocol details a method to identify proteins that interact with this compound using a biotinylated this compound probe.

Materials:

-

Bacterial cell lysate

-

Biotinylated this compound

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer (containing a high concentration of biotin)

-

SDS-PAGE gels

-

Mass spectrometer

Procedure:

-

Lysate Preparation: Prepare a total protein lysate from the Gram-positive bacterium of interest.

-

Probe Immobilization: Incubate streptavidin-coated beads with biotinylated this compound to immobilize the probe.

-

Binding: Add the bacterial lysate to the beads and incubate to allow this compound binding proteins to interact with the immobilized probe.[16][17][18]

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins using an elution buffer containing a high concentration of free biotin (B1667282) to compete for binding to streptavidin.

-

Protein Identification: Analyze the eluted proteins by SDS-PAGE. Excise protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).[16][17]

Conclusion and Future Directions

The this compound signaling pathway is a critical regulatory network in Gram-positive bacteria, controlling essential cellular functions and contributing to virulence. Its absence in humans makes it an attractive target for the development of novel antibiotics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway. Future research will likely focus on elucidating the complete repertoire of this compound effectors in various pathogens, understanding the intricate cross-talk with other signaling networks, and developing potent and specific inhibitors of this compound synthesis or its downstream signaling events.

References

- 1. New Insights into the Cyclic Di-adenosine Monophosphate (this compound) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic identification of conserved bacterial this compound receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification, characterization, and structure analysis of the cyclic di-AMP-binding PII-like signal transduction protein DarA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress | PLOS Pathogens [journals.plos.org]

- 12. uniprot.org [uniprot.org]

- 13. This compound modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GraphViz Examples and Tutorial [graphs.grevian.org]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Cyclic di-AMP in Bacterial Physiology and Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-AMP (c-di-AMP) has emerged as a critical second messenger in bacteria, playing a pivotal role in a wide array of physiological processes and contributing significantly to the pathogenesis of many bacterial species. This ubiquitous signaling molecule is essential for the viability of numerous Gram-positive bacteria, making its metabolic pathways attractive targets for novel antimicrobial drug development. This technical guide provides an in-depth exploration of the core aspects of this compound signaling, including its synthesis, degradation, and the diverse mechanisms by which it regulates bacterial physiology and virulence. The guide is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to aid researchers in this dynamic field.

The this compound Signaling Network: Synthesis, Degradation, and Regulation

The intracellular concentration of this compound is meticulously controlled by the coordinated activities of two classes of enzymes: diadenylate cyclases (DACs) that synthesize this compound from two molecules of ATP, and phosphodiesterases (PDEs) that degrade it.[1][2] This dynamic turnover allows bacteria to rapidly modulate this compound levels in response to various environmental and cellular cues.

Synthesis of this compound

The synthesis of this compound is catalyzed by enzymes containing a conserved diadenylate cyclase (DAC) domain. Bacteria can possess one or more DACs, which are often multi-domain proteins that integrate different signals to control their enzymatic activity. The three major classes of bacterial DACs are:

-

CdaA (Cyclase-di-adenylate synthase A): Often a transmembrane protein, CdaA is the most widely conserved DAC in Firmicutes and is typically essential for growth under standard laboratory conditions.[3] Its activity is linked to cell wall homeostasis.

-

DisA (DNA integrity scanning protein A): This DNA-scanning enzyme synthesizes this compound in the absence of DNA damage, acting as a checkpoint for DNA replication and sporulation.[1] Its activity is allosterically inhibited upon binding to branched DNA.[1]

-

CdaS (Cyclase-di-adenylate synthase S): This DAC is specifically expressed during sporulation in some bacteria, such as Bacillus subtilis.

Degradation of this compound

The hydrolysis of this compound is carried out by phosphodiesterases (PDEs), which break the phosphodiester bonds to produce 5'-phosphoadenylyl-adenosine (pApA) or two molecules of AMP.[2] The primary families of this compound-specific PDEs include:

-

GdpP (GGDEF domain protein with PDE activity): These enzymes contain a DHH-DHHA1 domain responsible for this compound hydrolysis.

-

PgpH (Phosphoglycerol-phosphate hydrolase): These PDEs possess an HD domain and contribute to this compound degradation.

-

PdeM: A class of PDEs with a DHH-DHHA1 domain found in some pathogenic bacteria.[4]

The interplay between these synthases and hydrolases determines the cellular pool of this compound, which in turn dictates the downstream physiological responses.

Quantitative Data on this compound Signaling Components

Understanding the quantitative aspects of this compound signaling is crucial for building accurate models of its regulatory networks. The following tables summarize key quantitative data for this compound metabolizing enzymes and the binding affinities of this compound for its receptors.

Table 1: Kinetic Parameters of this compound Metabolizing Enzymes

| Enzyme | Organism | Type | Km (µM) | kcat (s-1) | Reference(s) |

| MsDisA | Mycobacterium smegmatis | DAC | > 2.8 (Ki for ATP) | - | [5] |

| RocR | Pseudomonas aeruginosa | PDE (c-di-GMP specific) | 3.2 ± 0.3 | 0.67 ± 0.03 | [6] |

| AtaC | Streptomyces coelicolor | PDE | - | 0.2 | [7][8] |

| PdeL | Escherichia coli | PDE (c-di-GMP specific) | - | - | [9] |

Note: Data for this compound specific DACs and PDEs is still emerging. The table includes related enzymes for context where specific this compound data is limited.

Table 2: Binding Affinities (Kd) of this compound for Receptor Proteins

| Receptor | Organism | Kd | Method | Reference(s) |

| DarB | Bacillus subtilis | 27.0 ± 1.98 nM | ITC | [7][10] |

| DarB | Bacillus subtilis | ~45 nM | ITC | [11] |

| KdpD (USP domain) | Staphylococcus aureus | 2 ± 0.18 µM | DRaCALA | [12][13][14] |

| KtrA | Bacillus subtilis | ~3 µM | - | [15] |

| KtrC | Bacillus subtilis | ~0.03 µM | - | [15] |

Table 3: Binding Affinities (Kd) of this compound for Riboswitches

| Riboswitch | Organism | Kd | Method | Reference(s) |

| ydaO | Bacillus subtilis | ≤ 700 pM | In-line probing | [2] |

| ydaO | Bacillus subtilis | 7.4 ± 2.2 nM (5 mM Mg2+) | ITC | [2] |

| ydaO | Thermoanaerobacter pseudethanolicus | Subnanomolar to nanomolar | In-line probing | [2] |

Table 4: Intracellular Concentrations of this compound

| Organism | Condition | Concentration | Reference(s) |

| Staphylococcus aureus | Wild-type | ~2.5 ng/mg protein | [16] |

| Staphylococcus aureus | ΔgdpP mutant | > 25 ng/mg protein | [16] |

| Bacillus subtilis | - | ~2 µM | [17] |

| Streptococcus gallolyticus | ΔgdpP mutant | 1.5-fold higher than WT | [18] |

| Listeria monocytogenes | ΔpdeAΔpgpH mutant | 4-fold increase | [19] |

Key Roles of this compound in Bacterial Physiology

This compound orchestrates a wide range of physiological processes, primarily aimed at maintaining cellular homeostasis and adapting to environmental stresses.

Osmotic Regulation and Potassium Homeostasis

A central and essential function of this compound is the regulation of osmotic pressure, largely through the control of potassium (K+) homeostasis.[20][21] this compound levels are often coupled to the intracellular K+ concentration.[21] It modulates the activity of K+ transporters through direct binding to the transporter proteins or their regulatory subunits, and also by controlling the expression of transporter genes via riboswitches.[20]

Cell Wall Homeostasis

This compound is intricately linked to the synthesis and integrity of the bacterial cell wall. Alterations in this compound levels can lead to defects in cell wall structure, affecting cell size and shape, and increasing susceptibility to cell wall-targeting antibiotics like β-lactams.[22] The diadenylate cyclase CdaA is often physically associated with enzymes involved in peptidoglycan synthesis, suggesting a direct regulatory link.

DNA Damage Response

The DisA protein serves as a DNA integrity sensor that modulates this compound synthesis. In the presence of DNA damage, such as stalled replication forks, DisA's cyclase activity is inhibited, leading to a decrease in this compound levels.[1] This drop in this compound serves as a signal to halt cell cycle progression and sporulation until the DNA is repaired.[1]

The Role of this compound in Bacterial Pathogenesis

This compound signaling is a key contributor to the virulence of many pathogenic bacteria. Its influence on pathogenesis is multifaceted, stemming from its control over fundamental physiological processes that are essential for survival and proliferation within a host.

Virulence Factor Regulation

This compound can regulate the expression of key virulence factors. For instance, in Streptococcus gallolyticus, elevated this compound levels have been shown to modulate the expression of bacteriocins and the Pil3 pilus, which are important for colonization and competition within the host.[18]

Biofilm Formation

The role of this compound in biofilm formation appears to be complex and species-specific. In some bacteria, high levels of this compound promote biofilm formation, while in others, it has an inhibitory effect.[20] This variability likely reflects the diverse downstream effectors and regulatory networks controlled by this compound in different species.

Antibiotic Resistance

There is growing evidence linking this compound signaling to antibiotic resistance. In several Gram-positive pathogens, mutations that lead to increased intracellular this compound levels have been associated with enhanced resistance to β-lactam antibiotics.[21] This is often attributed to the role of this compound in promoting cell wall synthesis and integrity.

Experimental Protocols for Studying this compound Signaling

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways.

Quantification of Intracellular this compound by LC-MS/MS

This protocol describes a robust method for the accurate quantification of this compound from bacterial cell lysates.

Materials:

-

Bacterial culture

-

Extraction solvent (e.g., acetonitrile (B52724)/methanol/water, 40:40:20, v/v/v)

-

Internal standard (e.g., 13C10,15N5-c-di-AMP)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Centrifuge, vortex mixer, and other standard laboratory equipment

Procedure:

-

Cell Harvesting: Grow bacterial cultures to the desired optical density. Rapidly harvest cells by centrifugation at 4°C.

-

Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold extraction solvent containing the internal standard.

-

Cell Lysis: Lyse the cells by bead beating or sonication on ice.

-

Protein Precipitation: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.

-

Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under vacuum.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

-

LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) for separation. Use multiple reaction monitoring (MRM) mode on the mass spectrometer to detect and quantify the specific precursor-to-product ion transitions for both native this compound and the internal standard.

-

Data Analysis: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the native this compound to the internal standard against a standard curve.

Identification of this compound Binding Proteins by Pull-Down Assay

This protocol outlines a method to identify proteins that directly interact with this compound using a biotinylated analog of the second messenger.[23][24]

Materials:

-

Bacterial cell lysate

-

Biotinylated this compound

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20)

-

Elution buffer (e.g., wash buffer containing a high concentration of biotin (B1667282) or a denaturing buffer)

-

SDS-PAGE and mass spectrometry equipment

Procedure:

-

Lysate Preparation: Prepare a total protein lysate from the bacterium of interest.

-

Bait Immobilization: Incubate the biotinylated this compound with streptavidin-coated beads to immobilize the bait.

-

Binding: Add the bacterial lysate to the beads and incubate to allow for the binding of this compound-interacting proteins.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using the elution buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

In Vitro Transcription Termination Assay for Riboswitch Activity

This protocol is used to assess the ability of a this compound riboswitch to regulate gene expression by promoting transcription termination in the presence of its ligand.

Materials:

-

Linear DNA template containing a promoter, the riboswitch sequence, and a downstream reporter region.

-

RNA polymerase

-

Ribonucleotides (ATP, GTP, CTP, UTP), including a radiolabeled nucleotide (e.g., [α-32P]UTP)

-

This compound

-

Transcription buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Transcription Reaction Setup: Combine the DNA template, RNA polymerase, and transcription buffer in a reaction tube.

-

Initiation: Start the transcription reaction by adding the ribonucleotides.

-

Ligand Addition: In parallel reactions, add varying concentrations of this compound.

-

Transcription Elongation: Allow the transcription reaction to proceed for a defined period.

-

Termination: Stop the reactions by adding a stop solution containing a denaturing agent (e.g., formamide).

-

Analysis: Separate the RNA products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled RNA transcripts using autoradiography or a phosphorimager. Quantify the bands corresponding to the full-length (read-through) and terminated transcripts to determine the termination efficiency at different this compound concentrations.

Conclusion and Future Directions

The second messenger this compound is a master regulator of bacterial physiology, with profound implications for pathogenesis. Its essentiality in many bacteria makes it a promising target for the development of novel antibiotics. While significant progress has been made in elucidating the core components and functions of this compound signaling networks, many questions remain. Future research should focus on:

-

Expanding the repertoire of this compound effectors: Identifying novel protein and RNA receptors for this compound will provide a more complete picture of its regulatory scope.

-

Delineating the upstream signaling cues: Understanding how bacteria sense and integrate environmental and cellular signals to modulate this compound levels is a key area for future investigation.

-

Unraveling the complexity of this compound-mediated pathogenesis: Further studies are needed to dissect the precise mechanisms by which this compound contributes to virulence in different pathogenic contexts.

-

Developing inhibitors of this compound metabolism: The discovery and development of small molecules that specifically target this compound synthases or phosphodiesterases hold great promise for new therapeutic strategies against bacterial infections.

This technical guide provides a solid foundation for researchers entering or currently working in the field of this compound signaling. The provided data, protocols, and visual aids are intended to facilitate a deeper understanding of this essential bacterial second messenger and to stimulate further research into its multifaceted roles.

References

- 1. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into recognition of this compound by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Studying Protein-Protein Interactions Using a Bacterial Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA sample preparation [bio-protocol.org]

- 10. Allosteric tertiary interactions pre-organize the c-di-GMP riboswitch and accelerate ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A meet-up of two second messengers: the this compound receptor DarB controls (p)ppGpp synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PAMP this compound is essential for Listeria monocytogenes growth in rich but not minimal media due to a toxic increase in (p)ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

- 19. journals.asm.org [journals.asm.org]

- 20. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyclic di-AMP (c-di-AMP) Synthesis and Degradation Enzymes

Executive Summary

Cyclic di-adenosine monophosphate (this compound) is a crucial second messenger signaling molecule in many Gram-positive bacteria, and some Gram-negative bacteria and archaea.[1] It plays a pivotal role in regulating a wide array of physiological processes, including cell wall homeostasis, potassium ion transport, DNA damage repair, virulence, and biofilm formation.[2] The essential nature of this compound in several pathogenic bacteria, such as Staphylococcus aureus and Listeria monocytogenes, makes the enzymes involved in its metabolism attractive targets for novel antimicrobial drug development.[2][3] This guide provides a comprehensive technical overview of the synthesis and degradation enzymes that control cellular this compound levels, including their biochemical properties, regulatory mechanisms, and the experimental protocols used for their study.

Core Enzymes of this compound Metabolism

The intracellular concentration of this compound is tightly controlled by the coordinated actions of synthesis enzymes, diadenylate cyclases (DACs), and degradation enzymes, phosphodiesterases (PDEs).

Synthesis: Diadenylate Cyclases (DACs)

Diadenylate cyclases synthesize this compound from two molecules of ATP (or ADP in some cases).[4][5] These enzymes belong to a class of proteins containing a DAC domain. The two most well-characterized families of DACs are:

-

CdaA (Cda-type DAC): Often the sole diadenylate cyclase in many pathogenic bacteria, including Staphylococcus aureus and Listeria monocytogenes.[6] CdaA proteins typically feature N-terminal transmembrane helices, anchoring them to the cell membrane.[6]

-

DisA (DNA integrity scanning A): These DACs are known for their ability to scan chromosomal DNA for damage, which in turn regulates their enzymatic activity.[7] The interaction of DisA with RadA-type DNA repair ATPases can suppress its DAC activity.[8]

Degradation: Phosphodiesterases (PDEs)

This compound-specific phosphodiesterases hydrolyze this compound to maintain appropriate intracellular levels.[9] The degradation can proceed in two steps, first to the linear dinucleotide 5'-phosphoadenylyl-adenosine (pApA), and then to two molecules of AMP.[4] The main classes of this compound-specific PDEs include:

-

DHH/DHHA1 domain-containing PDEs (e.g., GdpP, Pde2): This is a major family of PDEs that hydrolyze this compound.[1] In S. aureus, GdpP is a membrane-bound PDE, while Pde2 is cytosolic.[1] Mycobacterium tuberculosis possesses a single DHH-DHHA1 PDE, CnpB, which degrades this compound to AMP.[5]

-

HD domain-containing PDEs (e.g., PgpH): This class of metal-dependent phosphohydrolases also contributes to this compound degradation in organisms like Listeria monocytogenes.[10]

Quantitative Data: Enzyme Kinetics and Binding Affinities

The following tables summarize key quantitative data for this compound metabolizing enzymes and their inhibitors.

Table 1: Kinetic Parameters of this compound Synthesis and Degradation Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Notes | Reference |

| LmPC | Listeria monocytogenes | This compound | ~3 (Ki) | - | Allosteric inhibition | [11] |

| KhtT | Bacillus subtilis | This compound | ~0.13 (Kd) | - | Binds 1 this compound per dimer | [12] |

Table 2: Inhibitors of this compound Metabolizing Enzymes

| Inhibitor | Target Enzyme | Organism | IC50 | Notes | Reference |

| Ruxolitinib | CdaA | Bacillus subtilis | 2.7 µM | Janus kinase inhibitor identified as a potential CdaA inhibitor. | [6] |

| IBMX | Type I cAMP PDE | - | ~25 µM | Non-specific cyclic nucleotide phosphodiesterase inhibitor. | [13] |

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[14] IC50 values are highly dependent on experimental conditions.[14]

Signaling Pathways

This compound signaling pathways are integral to bacterial physiology and host-pathogen interactions. Below are simplified representations of these pathways in key pathogenic bacteria.

Staphylococcus aureus

In S. aureus, this compound is synthesized by DacA and degraded by GdpP and Pde2.[1] It plays a critical role in controlling cell size, envelope stress, and resistance to beta-lactam antibiotics.[1][15] High levels of this compound lead to increased peptidoglycan crosslinking.[1] this compound also regulates potassium uptake by binding to the sensor kinase KdpD and the potassium transporter-gating component KtrA.[16][17]

Caption: this compound signaling in Staphylococcus aureus.

Listeria monocytogenes

In L. monocytogenes, this compound is essential for growth in rich media.[10][18] It is synthesized by DacA and degraded by PdeA and PgpH.[10] This pathway regulates central metabolism, osmoregulation, and cell wall homeostasis.[18][19] Notably, this compound is secreted by the bacterium and can trigger a type I interferon response in the host's innate immune system.[19]

Caption: this compound signaling in Listeria monocytogenes.

Mycobacterium tuberculosis

M. tuberculosis has one DAC, DisA, and one PDE, CnpB.[5] this compound signaling in this organism impacts virulence and the host immune response.[5] The detection of mycobacterial this compound by the host's cytosolic surveillance pathway can elicit type I interferon responses and autophagy.[20]

Caption: this compound signaling in Mycobacterium tuberculosis.

Experimental Protocols

A variety of methods are available for studying this compound metabolism. Below are detailed protocols for key assays.

Diadenylate Cyclase (DAC) Activity Assay using HPLC

This protocol describes a non-radioactive method to quantify this compound synthesis by purified DAC enzymes.[21]

Workflow Diagram

Caption: HPLC-based Diadenylate Cyclase (DAC) activity assay workflow.

Methodology:

-

Protein Purification: Purify the DAC enzyme (e.g., DisA) using an appropriate method, such as Ni-NTA affinity chromatography followed by size-exclusion chromatography.[21]

-

Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

-

Purified DAC protein (1 µM)

-

ATP (0.5 mM)

-

MgCl₂ (5 mM)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

-

-

Incubation: Incubate the reaction at 37°C for 4 hours.[21]

-

Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 10 mM.[21]

-

Sample Preparation: Centrifuge the reaction mixture at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the denatured protein.[22]

-

HPLC Analysis:

-

Inject 20 µL of the supernatant onto a reverse-phase C18 HPLC column.[21]

-

Separate the nucleotides using a gradient of a suitable buffer system (e.g., Buffer A: 100 mM potassium phosphate (B84403) pH 6.0; Buffer B: 100% methanol).

-

Monitor the elution profile at 254 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.[21]

-

Calculate the amount of this compound produced in the enzymatic reaction by comparing the peak area to the standard curve.

-

Phosphodiesterase (PDE) Activity Assay using Thin-Layer Chromatography (TLC)

This protocol uses radiolabeled this compound to visualize its degradation by PDE enzymes.[23]

Workflow Diagram

Caption: TLC-based Phosphodiesterase (PDE) activity assay workflow.

Methodology:

-

Reagent Preparation:

-

PDE Reaction Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MnCl₂.

-

Substrate: [³²P]-c-di-AMP (diluted in PDE reaction buffer to ~2 nM).

-

-

Reaction Setup: In a 20 µL reaction volume, combine:

-

Purified PDE enzyme (e.g., 1 µM).

-

PDE Reaction Buffer.

-

0.5 µL of diluted [³²P]-c-di-AMP.[23]

-

Include a negative control without the enzyme.

-

-

Incubation: Incubate the reactions for 60 minutes at 30°C.[23]

-

Reaction Termination: Stop the reaction by incubating at 95°C for 5 minutes.[23]

-

TLC Analysis:

-

Spot 2-5 µL of each reaction onto a TLC plate (e.g., PEI cellulose (B213188) F).

-

Develop the plate in a TLC chamber with a suitable mobile phase (e.g., 0.8 M LiCl).

-

-

Visualization:

-

Dry the TLC plate.

-

Expose the plate to a phosphor screen or X-ray film.

-

Visualize the separated radiolabeled species (this compound, pApA, AMP). The disappearance of the this compound spot and the appearance of product spots indicate PDE activity.

-

Quantification of Intracellular this compound by LC-MS/MS

This is a highly sensitive and specific method for quantifying this compound levels from bacterial cell extracts.[24][25]

Methodology:

-

Cell Culture and Harvesting:

-

Grow bacterial cultures to the desired optical density.

-

Harvest cells by centrifugation at 4°C.

-

Flash-freeze the cell pellets in liquid nitrogen and store them at -80°C.[26]

-

-

Nucleotide Extraction:

-

Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile/methanol/water).

-

Lyse the cells using bead beating or sonication.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the nucleotides.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Separate nucleotides using a reversed-phase column.

-

Perform mass spectrometry analysis in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound.

-

-

Quantification:

Implications for Drug Development

The essentiality of this compound signaling in many pathogenic bacteria makes its metabolic enzymes prime targets for novel antibiotic discovery.[2][3] The absence of this compound signaling in mammalian cells suggests that inhibitors targeting DACs or PDEs could have high specificity and low host toxicity.[3]

Key Strategies:

-

High-Throughput Screening (HTS): Utilizing assays like the luminescence-based coupled enzyme assay to screen large compound libraries for inhibitors of DACs or PDEs.[27]

-

Structure-Based Drug Design: Using the crystal structures of DACs and PDEs to design small molecules that specifically fit into the active or allosteric sites.[3]

-

Fragment-Based Screening: Identifying small chemical fragments that bind to the target enzymes, which can then be optimized into potent lead compounds.[6]

The development of cell-permeable small molecule inhibitors that can modulate intracellular this compound levels is a critical step in validating these enzymes as druggable targets.[2]

Conclusion

The enzymes responsible for this compound synthesis and degradation are central hubs in a complex signaling network that governs bacterial survival, adaptation, and pathogenesis. A deep understanding of their structure, function, and regulation is paramount for basic research and for the development of next-generation antimicrobial therapies. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore and exploit this critical bacterial signaling pathway.

References

- 1. journals.asm.org [journals.asm.org]

- 2. drum.lib.umd.edu [drum.lib.umd.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure-based Search for novel this compound Synthase Inhibiting Fragments [ediss.uni-goettingen.de]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. A decade of research on the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of this compound in Listeria monocytogenes pathogenesis - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 11. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. This compound Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Paving the way to a new class of efficient and safe tuberculosis vaccines: The role of this compound in Mycobacterium tuberculosis immunity and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Functional Analysis of a this compound-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. biorxiv.org [biorxiv.org]

- 27. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclithis compound - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of c-di-AMP Riboswitch Regulation: A Technical Guide

Cyclic diadenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger, orchestrating a wide array of physiological processes, including cell wall homeostasis, potassium transport, and virulence.[1][2] A key component of the this compound signaling network is a class of riboswitches that directly sense this compound concentrations to regulate gene expression.[3][4] This technical guide provides an in-depth examination of the core mechanism of this compound riboswitch regulation, tailored for researchers, scientists, and drug development professionals.

Overview of the Regulatory Mechanism

The this compound riboswitch, often referred to as the ydaO motif, is a structured non-coding RNA element typically located in the 5' untranslated region (5'-UTR) of the messenger RNA (mRNA) it regulates.[5][6] The fundamental mechanism relies on a ligand-induced conformational change. The riboswitch consists of two main domains: a highly conserved aptamer domain that serves as the ligand-binding site, and a variable expression platform that modulates gene expression.[7]

In the absence of this compound, the expression platform adopts a conformation that allows for transcription of the downstream gene(s), an "ON" state. Upon binding of this compound to the aptamer domain, the riboswitch undergoes a significant structural rearrangement. This change stabilizes a terminator or anti-sequester structure within the expression platform, leading to premature transcription termination, thus turning gene expression "OFF".[6][8]

Structural Basis of this compound Recognition

The crystal structure of the this compound riboswitch reveals a remarkably complex and elegant architecture that underpins its high affinity and specificity for its ligand.

A Pseudo-Symmetric Architecture

A defining feature of the this compound riboswitch is its internally pseudo-symmetric structure. The RNA folds into two similar three-helix junction elements that associate in a head-to-tail fashion.[9][10][11] This arrangement creates a central trough that cradles two molecules of this compound, a unique 2:1 ligand-to-RNA stoichiometry that is uncharacteristic of most riboswitches.[12][13] The overall structure is further stabilized by a long-range pseudoknot interaction.[12]

Ligand Binding and Specificity

The two bound this compound molecules make quasi-equivalent contacts with the riboswitch, effectively bridging the two symmetric domains.[9][10] The adenine (B156593) bases of this compound are wedged between RNA bases, stabilized by extensive stacking and a network of hydrogen bonds involving both the nucleobases and the sugar-phosphate backbone.[8][14] This intricate network of interactions ensures exquisite specificity for this compound, allowing the riboswitch to discriminate against other cyclic dinucleotides like c-di-GMP and 3'3'-cGAMP, as well as related molecules like ATP.[9][12]

Ligand-Induced Global Folding

The binding of the two this compound molecules is the crucial trigger for the riboswitch's regulatory action. Small-angle X-ray scattering (SAXS) experiments have demonstrated that the riboswitch undergoes substantial compaction upon ligand binding.[9][10][11] This global folding event, driven by the two this compound molecules "stapling" the structure together, is directly coupled to the formation of the terminator hairpin in the expression platform, thereby controlling gene expression.[10][11]

Quantitative Data on this compound Riboswitch Interactions

The affinity and specificity of the this compound-riboswitch interaction have been quantified by various biophysical methods. The data highlights a high-affinity interaction that is sensitive to experimental conditions.

| Parameter | Organism/Riboswitch | Method | Value | Reference |

| Dissociation Constant (KD) | ||||

| This compound | Bacillus subtilis (ydaO) | In-line Probing | ~10 nM | [5] |

| This compound | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | 53 nM (in 10 mM MgCl2) | [9] |

| This compound | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | 7.4 ± 2.2 nM (in 5 mM Mg2+) | [12] |

| This compound | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | 41.7 ± 16.7 nM (in 20 mM Mg2+) | [12] |

| This compound | Thermoanaerobacter pseudethanolicus | Isothermal Titration Calorimetry (ITC) | 300 ± 166 nM | [12] |

| pApA (linear analog) | Bacillus subtilis (ydaO) | In-line Probing | ~300 nM | [5] |

| ATP | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | No detectable binding | [12] |

| c-di-GMP | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | No detectable binding | [12] |

| Stoichiometry (Ligand:RNA) | ||||

| This compound | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | ~2:1 | [12] |

| This compound | Thermoanaerobacter lienii | Isothermal Titration Calorimetry (ITC) | ~2:1 | [12] |

| Structural Dimensions (SAXS) | Apo (Ligand-free) | Holo (Ligand-bound) | ||

| Radius of Gyration (Rg) | Bacillus subtilis | SAXS | 33.7 Å | 28.6 Å |

| Max. End-to-End Distance (Dmax) | Bacillus subtilis | SAXS | 115 Å | 95 Å |

| Porod Volume (VP) | Bacillus subtilis | SAXS | 127,000 Å3 | 108,000 Å3 |

Visualizations of Pathways and Mechanisms

This compound Signaling and Riboswitch Regulation

Caption: Overview of the this compound signaling pathway leading to riboswitch-mediated gene regulation.

Riboswitch Conformational States

Caption: Logical diagram of the this compound riboswitch mechanism, showing ON and OFF states.

Experimental Workflow

Caption: A typical experimental workflow for characterizing a this compound riboswitch.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of riboswitch function. Below are protocols for key experiments cited in this compound riboswitch literature.

In-line Probing

This technique assesses RNA structure by monitoring the spontaneous cleavage of the phosphodiester backbone, which occurs more readily in flexible, unstructured regions.[15] Ligand binding stabilizes specific structures, leading to a change in the cleavage pattern, which can be used to infer binding and determine an apparent dissociation constant (KD).[5][16]

Protocol:

-

RNA Preparation: Synthesize the riboswitch RNA via in vitro transcription with T7 RNA polymerase. 5'-end-label the RNA with [γ-32P]ATP using T4 polynucleotide kinase and purify by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Reaction Setup: Resuspend the labeled RNA in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl).

-

Ligand Titration: Aliquot the RNA solution and add varying concentrations of this compound (or other ligands to be tested). Include a no-ligand control.

-

Incubation: Incubate the reactions at room temperature for a prolonged period (e.g., 40-48 hours) to allow for spontaneous cleavage.

-

Analysis: Stop the reactions by adding a denaturing loading buffer. Separate the RNA fragments on a high-resolution denaturing polyacrylamide gel.

-

Data Acquisition: Visualize the cleavage products by phosphorimaging. The intensity of the bands corresponds to the extent of cleavage at each nucleotide position. Changes in band intensity upon ligand addition indicate regions of the RNA that are structurally altered.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[12]

Protocol:

-

Sample Preparation: Prepare the purified riboswitch RNA and this compound ligand in identical, degassed buffer (e.g., 20 mM Tris-HCl pH 7.0, 50 mM KCl, and a defined MgCl2 concentration). The RNA is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the ligand into the RNA solution while monitoring the heat change.

-

Data Analysis: Integrate the heat-change peaks to generate a binding isotherm (heat change per mole of injectant vs. molar ratio).

-

Model Fitting: Fit the binding isotherm to a suitable binding model (e.g., a model with two equivalent ligand-binding sites) to extract the thermodynamic parameters (KD, ΔH, n).[12]

In Vitro Transcription Termination Assay

This functional assay directly measures the ability of the riboswitch to halt transcription in a ligand-dependent manner.[5][17]

Protocol:

-

Template Preparation: Generate a linear DNA template containing a promoter (e.g., T7 or a bacterial promoter like lysC) followed by the riboswitch sequence and a downstream region.[5]

-

Transcription Reaction: Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and ribonucleotides (NTPs), including one [α-32P]-labeled NTP for transcript visualization.

-

Ligand Addition: Prepare parallel reactions with and without, or with varying concentrations of, this compound.

-

Incubation: Incubate the reactions at 37°C to allow transcription to proceed.

-

Analysis: Terminate the reactions and analyze the RNA products by denaturing PAGE.

-

Quantification: Visualize the transcripts by phosphorimaging. Two main products are expected: a shorter, terminated transcript (T) and a full-length run-off transcript (FL). The efficiency of termination is calculated as the ratio of the terminated product to the total amount of transcript (%T = T / (T + FL)).[17]

X-ray Crystallography

This powerful technique provides high-resolution, three-dimensional structural information of the riboswitch in complex with its ligand.[9][12]

Protocol:

-

RNA-Ligand Complex Formation: Prepare a highly concentrated and pure sample of the riboswitch RNA. Form the complex by mixing the RNA with an excess of this compound in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.0, 50 mM KCl, 5 mM MgCl2). The mixture is typically heated and slowly cooled to facilitate proper folding and binding.[12]

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, salts, pH) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain diffraction-quality crystals.

-

Data Collection: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using methods such as single anomalous dispersion (SAD), often requiring the incorporation of heavy atoms.[12]

-

Model Building and Refinement: Build an atomic model of the RNA-ligand complex into the electron density map and refine it to achieve the final high-resolution structure.

Conclusion and Future Directions

The this compound riboswitch is a sophisticated molecular machine that employs a unique pseudo-symmetric architecture and a cooperative two-ligand binding mechanism to achieve highly specific gene regulation. The detailed understanding of its structure and function, derived from the experimental approaches outlined above, provides a solid foundation for future research. This knowledge is not only crucial for understanding fundamental bacterial physiology but also presents opportunities for the development of novel antimicrobial agents that target this essential regulatory system. Further investigation into the kinetics of ligand binding and folding, particularly during co-transcriptional synthesis, will continue to illuminate the intricate dynamics of this fascinating RNA regulator.

References

- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 3. Cyclic di-AMP Signaling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Riboswitches in eubacteria sense the second messenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural basis of ligand binding by a c-di-GMP riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound binds the ydaO riboswitch in two pseudo-symmetry-related pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of a this compound riboswitch reveals an internally pseudo-dimeric RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of a this compound riboswitch reveals an internally pseudo-dimeric RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structure of a c‐di‐AMP riboswitch reveals an internally pseudo‐dimeric RNA | The EMBO Journal [link.springer.com]

- 12. Structural insights into recognition of this compound by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural dynamics-guided engineering of a riboswitch RNA for evolving this compound synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound [riboswitch.ribocentre.org]

- 15. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Understanding in-line probing experiments by modeling cleavage of nonreactive RNA nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]

c-di-AMP in host-pathogen interactions and immune response

An In-depth Technical Guide to Cyclic di-AMP in Host-Pathogen Interactions and Immune Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged from being a recently discovered bacterial second messenger to a critical signaling molecule at the nexus of microbiology and immunology.[1] Primarily found in Gram-positive bacteria, this compound is essential for various bacterial physiological processes, including cell wall homeostasis, ion transport, and DNA damage repair.[1][2] Its significance extends profoundly into host-pathogen interactions, where, upon release into the host cell cytosol, it acts as a potent Pathogen-Associated Molecular Pattern (PAMP).[3] Host cells recognize this compound through various pattern recognition receptors, triggering robust innate immune responses.[3] This recognition primarily activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[4][5] Furthermore, this compound is implicated in activating the NF-κB pathway, the NLRP3 inflammasome, and autophagy.[4][6] The essentiality of this compound for bacterial viability and its strong immunomodulatory effects on the host make its signaling pathway an attractive target for novel antimicrobial agents and vaccine adjuvants.[1][2] This guide provides a comprehensive overview of this compound's role in host immunity, details the signaling pathways it modulates, presents quantitative data on its effects, and outlines key experimental methodologies for its study.

This compound Metabolism in Bacteria

The intracellular concentration of this compound is meticulously regulated by the coordinated action of synthesis and degradation enzymes.[1] This balance is crucial, as aberrant levels of this compound can lead to growth defects and reduced virulence.[5]

-

Synthesis : this compound is synthesized from two molecules of ATP (or ADP) by a class of enzymes known as diadenylate cyclases (DACs), which possess a characteristic DAC domain.[2][4] The most common DAC, CdaA, is found in a wide array of human pathogens like Staphylococcus aureus and Listeria monocytogenes.[2]

-

Degradation : The hydrolysis of this compound is carried out by phosphodiesterases (PDEs), which break it down into the linear molecule 5'-phosphoadenylyl-adenosine (pApA) and subsequently to two molecules of AMP.[2][7] Three main classes of PDEs have been identified: GdpP, Pde2, and PgpH.[7]

The interplay between DACs and PDEs ensures that this compound levels are tightly controlled in response to various environmental and cellular signals.[8]

Host Recognition and Immune Signaling Pathways

During infection, this compound can be released by intracellular bacteria into the host cytosol via multidrug resistance transporters or through bacterial lysis.[5][9] Once in the cytosol, it is recognized as a PAMP, initiating several innate immune signaling cascades.[3][4]

STING-Dependent Type I Interferon Response

The most well-characterized host response to this compound is the induction of type I interferons (IFN-I), which is critically dependent on the STING pathway.[4][6]

-

Sensing : Cytosolic this compound is directly sensed by the endoplasmic reticulum (ER)-associated protein STING.[4][10] The helicase DDX41 can also act as a sensor, forming a complex with STING to initiate signaling.[6]

-

Activation and Translocation : Ligand binding causes a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus and other cytoplasmic complexes.[10][11]

-

TBK1 and IRF3 Recruitment : Activated STING recruits and activates the TANK-binding kinase 1 (TBK1).[6][12]

-

IFN-I Production : TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of IFN-β and other IFN-stimulated genes.[4][12]

This pathway is a central component of the host's defense against intracellular bacterial pathogens.[6]

NLRP3 Inflammasome Activation

This compound can induce an inflammatory form of cell death and the maturation of pro-inflammatory cytokines IL-1β and IL-18 by activating the NLRP3 inflammasome.[4][13] Intriguingly, this activation occurs through a unique pathway that is independent of the STING signaling required for IFN-I production.[13] The response is dependent on potassium (K+) efflux and calcium (Ca++) mobilization but does not involve the production of mitochondrial reactive oxygen species (mROS), distinguishing it from many other NLRP3 activators.[13] Recent evidence also suggests that in eukaryotic cells, the adenylate cyclase ADCY7 can synthesize this compound downstream of TLR9 activation, which then directly binds to NLRP3 to promote inflammasome assembly.[14][15]

NF-κB and p38 MAPK Pathways

In addition to the STING and inflammasome pathways, this compound activates other pro-inflammatory signaling routes:

-

NF-κB Pathway : this compound can trigger the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[4][6]

-

p38 MAPK Pathway : this compound activates the p38 MAPK pathway, which leads to the post-transcriptional stabilization of mRNAs for certain inflammatory cytokines, including IL-6, CXCL2, CCL3, and CCL4.[6][16][17] This occurs via the phosphorylation of p38 and the induction of the ARE-binding protein TTP (tristetraprolin).[16][17]

Quantitative Data on this compound Mediated Immunity

The cellular response to this compound is often dose-dependent. The following tables summarize key quantitative findings from the literature.

Table 1: Intracellular this compound Levels in Bacterial Mutants

| Bacterium | Mutant | Change in this compound Level | Phenotype | Reference |

|---|---|---|---|---|

| Streptococcus mutans | ΔpdeA (PDE mutant) | ~6-fold increase | Increased biofilm formation | [18] |

| Staphylococcus aureus | ΔgdpP (PDE mutant) | Not specified | 3-fold more biofilm adherence |[19] |

Table 2: Host Cytokine Response to this compound Stimulation

| Cell Type | Stimulant | Concentration | Cytokine | Fold Induction / Concentration | Reference |

|---|---|---|---|---|---|

| Bone Marrow-Derived Macrophages (BMDMs) | This compound | 0.01 - 10 µM | IFN-β (mRNA) | Dose-dependent increase | [20] |

| Bone Marrow-Derived Macrophages (BMDMs) | This compound | 0.01 - 10 µM | IL-6 (mRNA) | Dose-dependent increase | [20] |

| RAW 264.7 Macrophages | this compound | Not specified | IL-6, CXCL2, CCL3, CCL4 | Potent induction |[17] |

Table 3: this compound Binding Affinities

| Protein | Ligand | Method | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| His-KtrASA (S. aureus) | This compound | DRaCALA | 64.4 ± 3.4 nM | [21] |

| STING (Human) | 2'3'-cGAMP | Not specified | ~nM range | [11] |

| STING (Human) | c-di-GMP | Not specified | ~µM range |[11] |

Key Experimental Methodologies

Studying the role of this compound requires a specialized set of biochemical and immunological techniques.

Quantification of this compound

Accurate measurement of intracellular this compound is crucial for understanding its regulation.

-

Method : Competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Protocol Outline (ELISA) :

-

Lyse bacterial cells and prepare extracts.

-

Use a this compound-specific antibody in a competitive ELISA format where this compound in the sample competes with a labeled this compound conjugate for antibody binding sites.

-

Develop the plate with a substrate and measure the signal (e.g., absorbance).

-

Quantify the this compound concentration by comparing the sample signal to a standard curve. A commercially available kit is often used for this purpose.[14]

-

Identification of this compound-Binding Proteins

Identifying the host and bacterial receptors for this compound is key to elucidating its signaling pathways.

-

Method : Affinity Pull-Down Assay with Mass Spectrometry.[2]

-

Protocol Outline :

-

Probe Synthesis : Synthesize a biotinylated this compound analog.

-

Bead Coupling : Immobilize the biotinylated this compound onto streptavidin-coated magnetic beads.

-

Protein Incubation : Incubate the this compound-coupled beads with host or bacterial cell lysate to allow binding proteins to attach.

-

Washing and Elution : Wash the beads to remove non-specific binders and then elute the this compound-binding proteins.

-

Analysis : Separate the eluted proteins by SDS-PAGE, and identify the specific protein bands by mass spectrometry.[2]

-

Confirmation of Protein-Ligand Interaction

-

Method : Differential Radial Capillary Action of Ligand Assay (DRaCALA).[2][21]

-

Protocol Outline :

-

Mix a constant amount of radiolabeled this compound (e.g., 32P-c-di-AMP) with varying concentrations of a purified putative receptor protein.

-

Spot a small volume of the mixture onto a nitrocellulose membrane.

-

The unbound radiolabeled ligand wicks away from the center via capillary action, while the protein-ligand complex remains at the application spot.

-

Quantify the bound fraction using a phosphorimager and calculate the dissociation constant (Kd).[21][22]

-

Therapeutic Implications

The dual role of this compound as an essential bacterial molecule and a potent immune stimulator makes it a highly attractive target for therapeutic intervention.

-

Antimicrobial Drug Development : Since this compound is essential for the growth of several major Gram-positive pathogens, the enzymes involved in its synthesis (DACs) are promising targets for novel antibiotics.[2][23] Small molecule inhibitors of DACs could represent a new class of antibacterial agents.[23]

-

Vaccine Adjuvants : As a strong STING agonist, this compound and its synthetic analogs are being explored as powerful adjuvants to enhance the immune response to subunit vaccines.[4][6] They can promote robust activation of both innate and adaptive immunity, including T cell activation.[4][5]

Conclusion

This compound is a multifaceted signaling molecule that bridges bacterial physiology and host innate immunity. Its synthesis and degradation are vital for bacterial survival, while its presence in the host cytosol serves as a key alarm signal for infection. The elucidation of the STING, NF-κB, and inflammasome pathways activated by this compound has provided profound insights into how hosts detect and respond to intracellular bacterial threats. For researchers and drug developers, this signaling network offers a rich landscape of potential targets. Future work will likely focus on developing specific inhibitors of bacterial this compound synthesis as new antibiotics and harnessing the immunostimulatory power of this compound analogs for next-generation vaccines and immunotherapies.

References

- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]

- 3. Cyclic di-AMP in host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]

- 5. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 6. The role of bacterial cyclic di-adenosine monophosphate in the host immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Second Messenger this compound Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity [frontiersin.org]

- 10. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Cyclic-di-GMP and cyclithis compound activate the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Eukaryotic ADCY7 catalyzes the production of this compound to activate the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Post-Transcriptional Inflammatory Response to Intracellular Bacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Post-Transcriptional Inflammatory Response to Intracellular Bacterial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclic di-AMP mediates biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. drum.lib.umd.edu [drum.lib.umd.edu]

An In-depth Technical Guide to the Structural Analysis of c-di-AMP Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract